N-(3-chlorophenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)benzamide
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Overview
Description
N-(3-chlorophenyl)-3-(3,5-dioxo-4-azatricyclo[52102,6]dec-8-en-4-yl)benzamide is a complex organic compound that features a chlorophenyl group, a benzamide group, and a tricyclic core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)benzamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Tricyclic Core: This could involve cyclization reactions starting from simpler precursors.
Introduction of the Chlorophenyl Group: This step might involve electrophilic aromatic substitution or coupling reactions.
Formation of the Benzamide Group: This could be achieved through amide bond formation, often using reagents like carbodiimides or coupling agents.
Industrial Production Methods
Industrial production methods would likely focus on optimizing yield and purity while minimizing costs and environmental impact. This might involve:
Catalysis: Using catalysts to improve reaction efficiency.
Green Chemistry: Employing environmentally friendly solvents and reagents.
Process Optimization: Scaling up reactions and refining purification processes.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: Potentially forming oxidized derivatives.
Reduction: Reducing functional groups to simpler forms.
Substitution: Replacing functional groups with others.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Including halogens or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones or other oxidized derivatives, while reduction could produce simpler amines or alcohols.
Scientific Research Applications
N-(3-chlorophenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)benzamide may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potentially as an inhibitor or modulator of enzymes or receptors.
Medicine: Investigated for therapeutic potential in treating diseases.
Industry: Used in the synthesis of materials or as a catalyst.
Mechanism of Action
The mechanism by which N-(3-chlorophenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)benzamide exerts its effects would depend on its specific interactions with molecular targets. This might involve:
Binding to Enzymes: Inhibiting or modulating their activity.
Interacting with Receptors: Affecting signal transduction pathways.
Modulating Gene Expression: Influencing transcription factors or other regulatory proteins.
Comparison with Similar Compounds
Similar Compounds
N-(3-chlorophenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)benzamide: can be compared with other benzamide derivatives or tricyclic compounds.
Unique Features: Its specific tricyclic structure and chlorophenyl group might confer unique biological activity or chemical reactivity.
List of Similar Compounds
Benzamide Derivatives: Such as N-(3-chlorophenyl)benzamide.
Tricyclic Compounds: Including tricyclic antidepressants or other heterocyclic compounds.
Properties
IUPAC Name |
N-(3-chlorophenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O3/c23-15-4-2-5-16(11-15)24-20(26)14-3-1-6-17(10-14)25-21(27)18-12-7-8-13(9-12)19(18)22(25)28/h1-8,10-13,18-19H,9H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLGNOVWUMFDNNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C3C2C(=O)N(C3=O)C4=CC=CC(=C4)C(=O)NC5=CC(=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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